N-hydroxy-5-(naphthalen-2-yloxy)pentanaMide
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Overview
Description
N-hydroxy-5-(naphthalen-2-yloxy)pentanaMide is a chemical compound with the molecular formula C15H17NO3. It is known for its unique structure, which includes a naphthalene ring and a hydroxamic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-5-(naphthalen-2-yloxy)pentanaMide typically involves the reaction of 5-(naphthalen-2-yloxy)pentanoic acid with hydroxylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-5-(naphthalen-2-yloxy)pentanaMide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
N-hydroxy-5-(naphthalen-2-yloxy)pentanaMide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-hydroxy-5-(naphthalen-2-yloxy)pentanaMide involves its interaction with specific molecular targets. The hydroxamic acid group is known to chelate metal ions, which can inhibit the activity of metalloproteases. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-5-(phenyl)pentanaMide
- N-hydroxy-5-(benzyl)pentanaMide
- N-hydroxy-5-(pyridin-2-yloxy)pentanaMide
Uniqueness
N-hydroxy-5-(naphthalen-2-yloxy)pentanaMide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .
Biological Activity
N-hydroxy-5-(naphthalen-2-yloxy)pentanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : The compound contains a hydroxylamine group and an ether linkage connected to a naphthalene moiety.
- Molecular Formula : C_{15}H_{17}N_{1}O_{3}
- CAS Number : 96014-73-2
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in inflammatory processes, particularly phospholipase A_2 (PLA_2), which is crucial in the production of pro-inflammatory mediators like prostaglandins .
- Antioxidant Properties : Preliminary studies suggest that it may exert antioxidant effects, reducing oxidative stress in cellular models .
- Neuroprotective Effects : Recent research indicates potential neuroprotective properties, particularly against neurodegenerative conditions by modulating pathways associated with neuronal survival and apoptosis .
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various experimental models:
- Cell Culture Studies : In vitro assays using renal mesangial cells showed that this compound effectively suppressed the generation of prostaglandin E_2 (PGE_2), a key inflammatory mediator .
- Animal Models : In vivo studies are needed to further validate its efficacy and safety profile in chronic inflammatory conditions.
Anticancer Potential
The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been explored:
- Mechanistic Studies : It is hypothesized that this compound may interfere with signaling pathways involved in tumor growth, such as the Wnt/β-catenin pathway, which is often dysregulated in cancer .
Study Type | Findings |
---|---|
In vitro (cell lines) | Inhibition of PGE_2 production |
In vivo (animal models) | Potential reduction in tumor size (further studies needed) |
Case Studies and Research Findings
- Study on Anti-inflammatory Effects :
- Neuroprotective Research :
- Anticancer Investigations :
Properties
IUPAC Name |
N-hydroxy-5-naphthalen-2-yloxypentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-15(16-18)7-3-4-10-19-14-9-8-12-5-1-2-6-13(12)11-14/h1-2,5-6,8-9,11,18H,3-4,7,10H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTRHRBTAWZLMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCCC(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548304 |
Source
|
Record name | N-Hydroxy-5-[(naphthalen-2-yl)oxy]pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96014-73-2 |
Source
|
Record name | N-Hydroxy-5-[(naphthalen-2-yl)oxy]pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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